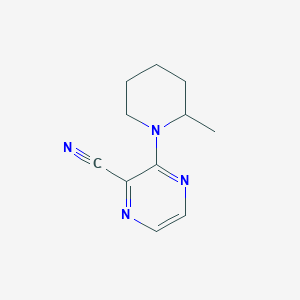

3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile

Description

3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with a 2-methylpiperidinyl group and a cyano group

Properties

IUPAC Name |

3-(2-methylpiperidin-1-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-4-2-3-7-15(9)11-10(8-12)13-5-6-14-11/h5-6,9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVALLPHDQPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with 2-methylpiperidine. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with 2-methylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes and receptors.

Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine core but differ in the substituents attached to the ring. They exhibit a range of biological activities, including antimicrobial and anticancer properties.

Indole Derivatives: Indole-based compounds also feature nitrogen-containing heterocycles and are known for their diverse biological activities.

Uniqueness

3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both the 2-methylpiperidinyl and cyano groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrazine ring substituted with a carbonitrile group and a 2-methylpiperidine moiety, which suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Structure and Properties

The molecular formula of this compound is C_{11}H_{14}N_{4}, with a molecular weight of approximately 218.25 g/mol. The presence of the piperidine group is significant for its pharmacological activities, as compounds with piperidine moieties often demonstrate notable biological effects.

Antimicrobial Activity

Research has shown that compounds with pyrazine and piperidine structures exhibit antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains, positioning them as candidates for antibiotic development. A comparative analysis of related compounds highlights their antimicrobial potential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3-Methylpiperidin-1-yl)pyrazine-2-carbonitrile | Contains methylpiperidine instead of ethyl | Antimicrobial properties |

| 5-(2-Methoxyphenyl)-1H-pyrazole | Different substituent on pyrazole ring | Anticancer activity |

| 4-(1-Pyrrolidinyl)-pyrazine | Pyrrolidine instead of piperidine | Neuroprotective effects |

These findings suggest that this compound could potentially share similar antimicrobial properties.

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. A study examining various pyrazole carboxamides revealed significant antitumor activity against breast cancer cell lines, particularly when combined with doxorubicin, indicating a synergistic effect . The incorporation of piperidine moieties in the structure often enhances cytotoxicity and apoptosis induction in cancer cells.

In vitro studies on related compounds have shown promising results against multiple cancer types, suggesting that this compound may also exhibit similar anticancer effects through mechanisms such as inhibition of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can possess anti-inflammatory properties. For example, certain pyrazole analogs have been shown to inhibit inflammatory cytokines and reduce edema in animal models . The structural characteristics of this compound may allow it to modulate inflammatory responses effectively.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study on a series of pyrazole derivatives demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential for this compound in treating infections .

- Antitumor Potential : Research involving the testing of piperidine-containing pyrazoles showed significant inhibition of tumor growth in xenograft models, highlighting their potential as anticancer agents .

- Inflammation Modulation : Pyrazole derivatives were evaluated for their ability to reduce inflammation in models of arthritis, showing promise for the development of new anti-inflammatory drugs .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazine core followed by coupling with 2-methylpiperidine derivatives. Key steps include nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography. Critical parameters include temperature (often 60–80°C for coupling reactions) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

Q. How can the purity and structural integrity of the compound be validated during synthesis?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) (retention time analysis) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C for functional group confirmation) are essential. Mass spectrometry (MS) provides molecular weight verification, while X-ray crystallography (using SHELX software for refinement) resolves ambiguous stereochemistry .

Q. What are the key structural features influencing its biological activity?

The pyrazine-carbonitrile moiety acts as a hydrogen bond acceptor, while the 2-methylpiperidine group enhances lipophilicity and target binding. Substituent positioning on the piperidine ring (e.g., methyl group at C2) affects steric interactions with kinase ATP-binding pockets, as observed in similar compounds .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions during synthesis?

Systematic optimization of reaction conditions is critical:

- Catalyst screening : Transition metal catalysts (e.g., PdCl₂) improve cross-coupling efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. Contradictory data on optimal conditions (e.g., solvent choice in vs. 5) necessitate Design of Experiments (DoE) approaches to identify robust parameters .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in kinase inhibition profiles may arise from assay variations (e.g., ATP concentration, incubation time). Standardized protocols using homogeneous time-resolved fluorescence (HTRF) assays and orthogonal validation (e.g., surface plasmon resonance) are recommended. Dose-response curves (IC₅₀ comparisons) and molecular docking (AutoDock Vina) clarify structure-activity relationships .

Q. How do structural modifications (e.g., piperidine substitution) affect kinase inhibition efficacy?

- Methyl group removal : Reduces steric hindrance, increasing binding to larger kinase pockets (e.g., CHK1).

- Nitrile-to-amide conversion : Alters hydrogen-bonding networks, impacting selectivity. Quantitative Structure-Activity Relationship (QSAR) models and free-energy perturbation (FEP) simulations predict optimal modifications .

Q. What advanced techniques characterize its interaction with biological targets?

- Cryo-EM or X-ray crystallography : Resolve binding modes at atomic resolution.

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Kinome-wide profiling : Identifies off-target effects using kinase inhibitor panels (e.g., DiscoverX) .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate its pharmacokinetic (PK) properties?

- In vitro : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification.

- In vivo : Rodent PK studies (IV/PO dosing) to calculate bioavailability (%F) and half-life (t₁/₂).

- ADMET prediction : Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions .

Q. What strategies mitigate solubility issues in biological assays?

- Co-solvent systems : Use DMSO/PEG 400 mixtures (<0.1% DMSO to avoid cytotoxicity).

- Nanoparticle formulation : Lipid-based carriers improve aqueous dispersion.

- pH adjustment : Protonation of the piperidine nitrogen enhances solubility in acidic buffers .

Conflict Resolution in Literature

Q. How to reconcile divergent reports on its CHK1 inhibition potency?

Discrepancies may stem from assay conditions (e.g., ATP concentration) or cell line variability. Harmonize protocols via:

- Standardized ATP levels : Use Km-adjusted concentrations (e.g., 1 mM ATP for CHK1).

- Cell panel testing : Compare activity across multiple lines (e.g., HCT116 vs. HeLa).

Meta-analysis of published IC₅₀ values with Bayesian statistics identifies outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.